2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol
Overview
Description
2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol, also known as MPB, is a chiral tertiary alcohol that has been used in various scientific research studies. This compound is synthesized through a multi-step process and has been found to have potential applications in the field of medicinal chemistry.
Scientific Research Applications
2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol: A Comprehensive Analysis
Pharmaceutical Research: The pyrrolidine scaffold is a common feature in many pharmaceutical compounds due to its versatility and biological activity. For instance, pyrrolidine derivatives have been studied as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases . The compound’s structure could potentially be modified to enhance its activity or specificity for certain biological targets.
Material Science: Compounds with pyrrolidine groups can be used in material science for the synthesis of complex molecules or materials with specific properties. Their unique structure allows for the creation of polymers or other materials with desired characteristics such as flexibility, durability, or conductivity.
Chemical Synthesis: In chemical synthesis, 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol can serve as a building block for more complex molecules. Its reactive hydroxyl group makes it a candidate for various chemical reactions, potentially leading to new compounds with pharmaceutical or industrial applications.
Enzyme Inhibition Studies: The structure of this compound suggests potential use in enzyme inhibition studies. For example, pyrrolidine derivatives have been explored for their urease inhibitory activities, which is significant in the treatment of diseases caused by urease-producing bacteria .
properties
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylbutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,11)5-8-10-6-3-4-7-10/h11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHAWBMOFPPYDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1CCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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